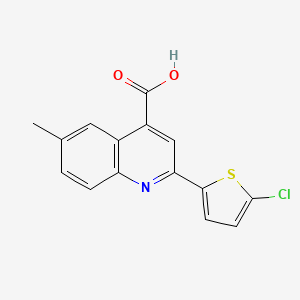

2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid is a complex organic compound characterized by its quinoline core structure, a chlorothiophene moiety, and a carboxylic acid functional group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-chlorothiophene-2-carboxylic acid and methylquinoline-4-carboxylic acid.

Reaction Conditions: The reaction involves a coupling process, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

Reduction: Reduction reactions can be performed on the quinoline core to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carboxylic acid sites.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are typical reagents.

Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Esters, amides, and carboxylic acid derivatives.

Reduction Products: Reduced quinoline derivatives.

Substitution Products: Amides, esters, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biological studies to investigate its interaction with various biomolecules and cellular pathways.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is utilized in the production of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism by which 2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

2-(5-Chlorothiophen-2-yl)acetic acid

5-Chlorothiophene-2-boronic acid

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone

Uniqueness: 2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid is unique due to its quinoline core, which provides distinct chemical and biological properties compared to simpler chlorothiophene derivatives. Its carboxylic acid group adds further versatility in chemical reactions and applications.

Biologische Aktivität

2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid is an organic compound characterized by a quinoline core, which includes a fused benzene and pyridine structure, along with a chlorinated thiophene group. This compound's unique structural features suggest potential biological activities, particularly in therapeutic applications. Despite limited direct studies on this specific compound, insights can be drawn from related quinoline derivatives that exhibit significant biological properties.

- Molecular Formula : C₁₅H₁₀ClNO₂S

- Molecular Weight : 303.76 g/mol

- CAS Number : 492442-28-1

The presence of the carboxylic acid functional group at the 4-position of the quinoline structure enhances its reactivity and potential interactions with biological targets. The chlorine atom in the thiophene ring may also influence its pharmacological properties.

Biological Activity Overview

Research on quinoline derivatives has shown a broad spectrum of biological activities, including:

- Antitumor Activity : Quinoline derivatives have demonstrated efficacy against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

- Antibacterial and Antimicrobial Effects : The structural characteristics of quinolines often correlate with antibacterial properties, making them potential candidates for developing new antibiotics.

- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit key enzymes involved in disease processes, such as EGFR (Epidermal Growth Factor Receptor), which is critical in cancer progression.

Antitumor Studies

A study investigating the antitumor activity of related quinoline compounds reported that several synthesized derivatives exhibited significant cytotoxic effects against HepG2 (human liver cancer) and HCT116 (human colorectal cancer) cell lines. The most potent compounds showed IC50 values ranging from 7.7 to 14.2 µg/ml, comparable to established chemotherapeutic agents like 5-fluorouracil .

Enzyme Inhibition

Molecular docking studies indicated that certain quinoline derivatives effectively bind to the active sites of enzymes such as EGFR. These interactions suggest potential for therapeutic use in cancers characterized by EGFR overexpression .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid | Similar core with fluorine substitution | Potentially enhanced bioactivity due to fluorine |

| 6-Methylquinoline-4-carboxylic acid | Lacks thiophene and chlorine substituents | Simpler structure, easier synthesis |

| 2-(5-Bromothiophen-2-yl)-6-methylquinoline-4-carboxylic acid | Bromine instead of chlorine | Different reactivity profile due to bromine's properties |

This table illustrates how variations in substituents can significantly influence the biological activity and chemical reactivity of quinoline derivatives.

While specific mechanisms of action for this compound remain undocumented, its structural components suggest several possible pathways:

- Intercalation into DNA : Quinoline derivatives are known to intercalate into DNA, potentially disrupting replication and transcription.

- Enzyme Inhibition : The carboxylic acid group can participate in hydrogen bonding with enzyme active sites, inhibiting their function.

- Reactive Oxygen Species (ROS) Generation : Some quinolines may induce oxidative stress in cells, leading to apoptosis.

Eigenschaften

IUPAC Name |

2-(5-chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(17-11)13-4-5-14(16)20-13/h2-7H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZPXRKMYUVDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.